N,N-Dimethyl-4-(tribromogermyl)aniline

Description

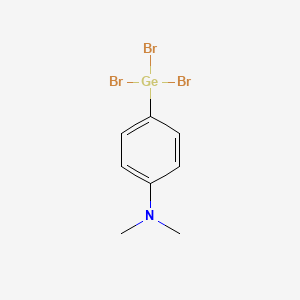

N,N-Dimethyl-4-(tribromogermyl)aniline is an organogermanium compound featuring a dimethylaniline backbone substituted with a tribromogermyl (–GeBr₃) group at the para position. The tribromogermyl moiety introduces significant steric bulk and electronic effects due to the electronegative bromine atoms and the metalloid germanium center. The germanium atom’s unique reactivity, intermediate between silicon and tin, may enable distinct chemical behavior, such as participation in cross-coupling reactions or semiconductor applications.

Properties

CAS No. |

95601-27-7 |

|---|---|

Molecular Formula |

C8H10Br3GeN |

Molecular Weight |

432.51 g/mol |

IUPAC Name |

N,N-dimethyl-4-tribromogermylaniline |

InChI |

InChI=1S/C8H10Br3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3 |

InChI Key |

CIAYJYCWZRKAKD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Ge](Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(tribromogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a tribromogermane reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where N,N-Dimethylaniline is reacted with a tribromogermane derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(tribromogermyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the tribromogermyl group.

Substitution: The tribromogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(tribromogermyl)aniline has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(tribromogermyl)aniline involves its interaction with specific molecular targets and pathways. The tribromogermyl group can interact with biological molecules, potentially leading to the modulation of enzymatic activity or signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Dimethyl-4-(tribromogermyl)aniline and Analogous Compounds

*Calculated based on atomic masses.

Key Observations:

- Reactivity: The GeBr₃ group’s labile bromine atoms may facilitate nucleophilic substitutions or transmetallation reactions, akin to stannyl derivatives used in radioiodination .

- Optical Properties: Fluorescence in pyrimidoindazol-substituted analogs (ΦF = 0.068) suggests that electron-donating groups enhance emissive behavior, whereas GeBr₃’s electron-withdrawing nature may suppress fluorescence .

- Thermal Stability: Heavier substituents (e.g., GeBr₃ vs. Si(CH₃)₃) may reduce thermal stability due to weaker Ge–C bonds compared to Si–C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.